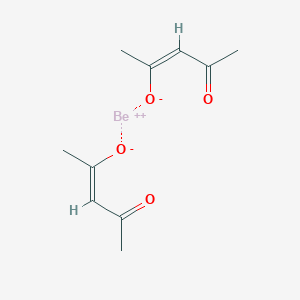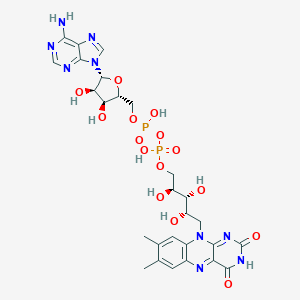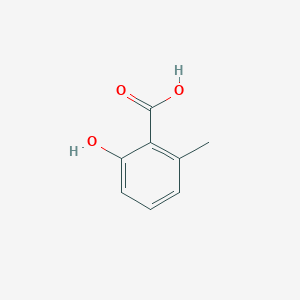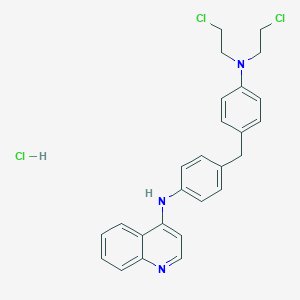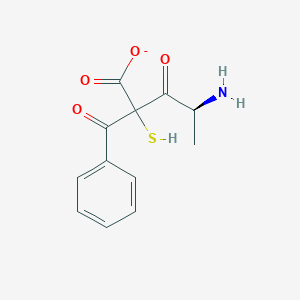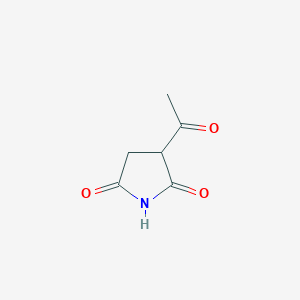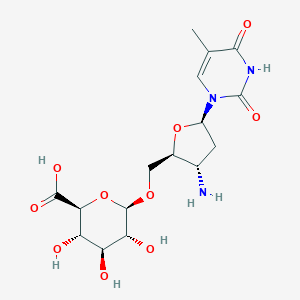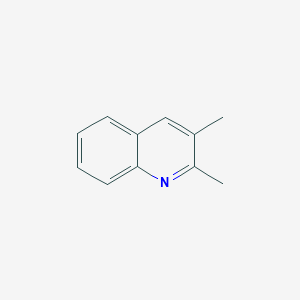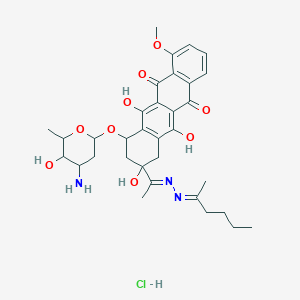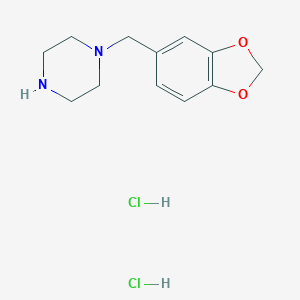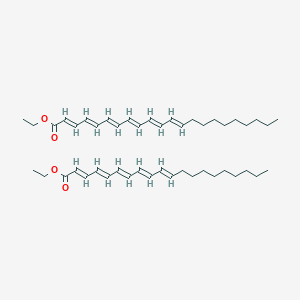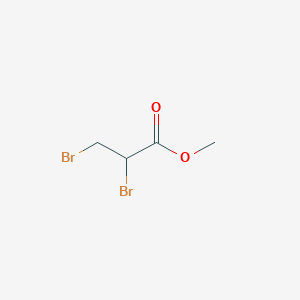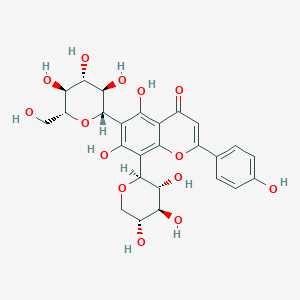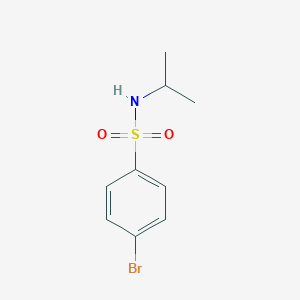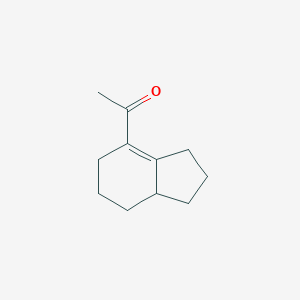
1-(2,3,5,6,7,7a-Hexahydro-1H-inden-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,5,6,7,7a-Hexahydro-1H-inden-4-yl)ethanone, commonly known as HIE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HIE is a bicyclic ketone that is synthesized through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
HIE has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, HIE has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, HIE has been used as a pesticide due to its insecticidal properties. In materials science, HIE has been used as a building block for the synthesis of novel materials.
Wirkmechanismus
The mechanism of action of HIE is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. HIE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. HIE has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemische Und Physiologische Effekte
HIE has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that HIE can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that HIE can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HIE in lab experiments is its relatively low cost and ease of synthesis. However, HIE can be difficult to work with due to its low solubility in water and other common solvents. In addition, HIE can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on HIE. One area of interest is the development of novel materials based on HIE. Another area of interest is the investigation of HIE's potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Additionally, further studies are needed to elucidate the mechanism of action of HIE and to identify potential side effects and toxicity concerns.
Synthesemethoden
The synthesis of HIE involves several steps, including the reduction of 1,2,3,6-tetrahydronaphthalene to 1,2,3,6-tetrahydro-4-methylnaphthalene, followed by the Friedel-Crafts acylation of the latter with acetyl chloride. The product of this reaction is then subjected to a series of hydrogenation reactions to yield HIE.
Eigenschaften
CAS-Nummer |
126527-58-0 |
|---|---|
Produktname |
1-(2,3,5,6,7,7a-Hexahydro-1H-inden-4-yl)ethanone |
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1-(2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)ethanone |
InChI |
InChI=1S/C11H16O/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h9H,2-7H2,1H3 |
InChI-Schlüssel |
IMJGTRHUSZGALJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CCCC2CCC1 |
Kanonische SMILES |
CC(=O)C1=C2CCCC2CCC1 |
Synonyme |
Ethanone, 1-(2,3,5,6,7,7a-hexahydro-1H-inden-4-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



